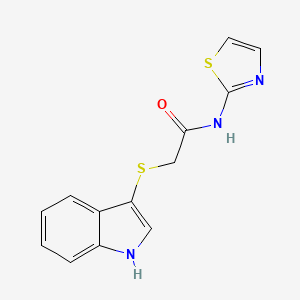

2-(1H-indol-3-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-(1H-indol-3-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3OS2/c17-12(16-13-14-5-6-18-13)8-19-11-7-15-10-4-2-1-3-9(10)11/h1-7,15H,8H2,(H,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFTBSLIKTMEUCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)SCC(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide typically involves the reaction of 1H-indole-3-thiol with 2-bromo-N-(thiazol-2-yl)acetamide. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1H-indol-3-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Substitution: The indole and thiazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Conditions vary depending on the specific substitution, but common reagents include halogens, acids, and bases.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Modified indole or thiazole derivatives.

Substitution: Various substituted indole or thiazole compounds.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds containing thiazole and indole moieties exhibit significant anticancer properties. The compound has been studied for its effects on various cancer cell lines.

Case Study: Antitumor Efficacy

A study demonstrated that derivatives of thiazole and indole showed promising results against several cancer types:

- Cell Lines Tested :

- Human breast cancer (MCF-7)

- Colorectal carcinoma (HCT-116)

- Hepatocellular carcinoma (HepG2)

The synthesized compounds were evaluated for their cytotoxicity using the MTT assay, revealing that certain analogues exhibited IC50 values ranging from 10 to 30 µM, indicating potent anticancer activity .

| Compound | Cell Line Tested | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | MCF-7 | 15.0 | High selectivity |

| Compound B | HCT-116 | 20.5 | Moderate efficacy |

| Compound C | HepG2 | 25.0 | Promising results |

Neuropharmacological Applications

The compound's structural features suggest potential neuropharmacological applications, particularly in the treatment of epilepsy and other neurological disorders.

Case Study: Anticonvulsant Activity

In a recent investigation, thiazole-integrated compounds were tested for anticonvulsant properties. One analogue demonstrated a median effective dose (ED50) of 18.4 mg/kg against induced seizures, showing a protective index (PI) of 9.2, indicating its efficacy in preventing seizures without significant toxicity .

| Compound | ED50 (mg/kg) | Toxic Dose (mg/kg) | Protective Index |

|---|---|---|---|

| Analogue D | 18.4 | 170.2 | 9.2 |

Wirkmechanismus

The mechanism of action of 2-(1H-indol-3-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide involves its interaction with various molecular targets. The indole moiety can interact with enzymes and receptors, while the thiazole ring can participate in coordination with metal ions. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-((1H-indol-3-yl)thio)acetamide

- N-(thiazol-2-yl)acetamide

- 1H-indole-3-thiol

Uniqueness

2-(1H-indol-3-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide is unique due to the presence of both indole and thiazole rings in a single molecule. This dual functionality allows it to interact with a broader range of biological targets and participate in diverse chemical reactions compared to its individual components .

Biologische Aktivität

2-(1H-indol-3-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anticonvulsant properties, supported by relevant data and case studies.

Chemical Structure

The compound features an indole moiety linked to a thiazole ring via a sulfanyl group. Its molecular formula is , which indicates the presence of sulfur and nitrogen atoms that may play crucial roles in its biological interactions.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole-containing compounds. For instance, various thiazole derivatives have shown significant cytotoxic effects against different cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (breast cancer) | 1.61 ± 1.92 | |

| Compound B | A-431 (skin cancer) | 1.98 ± 1.22 | |

| This compound | HT-29 (colon cancer) | TBD | TBD |

The specific IC50 values for this compound are yet to be established in published literature but are anticipated to be comparable based on structure activity relationship (SAR) analyses performed on similar thiazole derivatives.

2. Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. The structure of this compound suggests it may exhibit similar activities against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | TBD | TBD |

| S. aureus | TBD | TBD |

Studies have indicated that modifications in the thiazole ring can enhance antibacterial efficacy, suggesting potential for optimization in this compound's design.

3. Anticonvulsant Activity

Thiazole compounds have been explored for anticonvulsant properties as well. Research indicates that certain thiazole derivatives effectively reduce seizure activity in animal models.

| Compound | Model Used | Effectiveness | Reference |

|---|---|---|---|

| Compound C | PTZ-induced seizures in mice | Significant reduction in seizure duration | |

| This compound | TBD | TBD | TBD |

Case Studies

A recent study investigated a series of thiazole derivatives and their effects on various cancer cell lines, demonstrating that structural modifications could significantly enhance their cytotoxicity. The presence of electron-donating groups was found to correlate positively with increased activity against specific targets such as Bcl-2 proteins .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-(1H-indol-3-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide?

- Methodology : A common approach for analogous acetamide derivatives involves coupling indole/thiazole precursors with activated carbonyl intermediates. For example:

- React 1H-indole-3-thiol with 2-chloro-N-(1,3-thiazol-2-yl)acetamide in the presence of a base (e.g., triethylamine) to form the sulfanyl bridge.

- Use carbodiimide-based coupling agents (e.g., EDC·HCl) to facilitate amide bond formation between thiazol-2-amine and indole-thioacetic acid derivatives .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Techniques :

- X-ray crystallography : Resolve molecular geometry, bond lengths, and intermolecular interactions (e.g., hydrogen bonding). SHELX software is widely used for refinement .

- NMR : Confirm connectivity via - and -NMR, focusing on indole NH ( ~10–12 ppm) and thiazole protons ( ~7–8 ppm).

- FT-IR : Identify amide C=O stretch (~1650–1700 cm) and N–H bending (~1550 cm) .

Q. How does the indole-thiazole scaffold influence electronic properties?

- Analysis :

- The indole moiety contributes electron-rich aromaticity, while the thiazole ring introduces heteroatom-mediated polarity.

- Computational studies (e.g., DFT) predict a planar conformation with partial charge delocalization across the sulfanyl bridge, affecting reactivity .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., bond-length discrepancies) be resolved during structural refinement?

- Strategy :

- Use SHELXL for anisotropic refinement of non-hydrogen atoms. Apply restraints for disordered regions (e.g., flexible sulfanyl groups).

- Validate hydrogen bonding via intermolecular contact analysis (e.g., N–H⋯N/S interactions with distances <3.0 Å) .

Q. What experimental design optimizes yield in multi-step syntheses of this compound?

- Optimization Factors :

- Solvent selection : Polar aprotic solvents (e.g., DCM) enhance carbodiimide-mediated coupling efficiency .

- Catalysis : Add DMAP to accelerate acylation.

- Yield Data : Typical yields range from 50–70% for similar acetamides. Impurities (e.g., unreacted thiol) can be removed via column chromatography (silica gel, hexane/EtOAc) .

Q. How do intermolecular interactions affect the compound’s supramolecular assembly?

- Findings :

-

Hydrogen bonds : N–H⋯N/S interactions between thiazole and indole moieties drive 1D chain or dimer formation (Table 1).

-

π-π stacking : Indole and thiazole rings may stack at 3.5–4.0 Å distances, influencing solubility and stability .

Table 1 : Representative Intermolecular Interactions in Analogous Compounds

Interaction Type Distance (Å) Angle (°) Reference N–H⋯N (thiazole) 2.89 165 C–H⋯O (amide) 3.12 142

Q. What computational methods predict the compound’s bioactivity against microbial targets?

- Approach :

- Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to bacterial enzymes (e.g., dihydrofolate reductase).

- Validate with in vitro assays (e.g., MIC against S. aureus), comparing results to chlorinated acetamide derivatives showing MIC values of 8–16 µg/mL .

Contradiction Management

Q. How to address conflicting data on hydrogen-bonding motifs in crystallographic studies?

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.